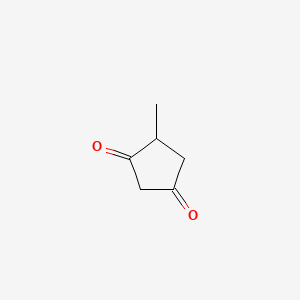

4-Methyl-1,3-cyclopentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclopentane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(7)3-6(4)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBRQJWOVMKKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336686 | |

| Record name | 4-Methyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35029-03-9 | |

| Record name | 4-Methyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Methyl 1,3 Cyclopentanedione Systems

Keto-Enol Tautomerism in 4-Methyl-1,3-Cyclopentanedione

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its diketo and enol tautomers. masterorganicchemistry.com Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.org This equilibrium is a fundamental aspect of the compound's chemistry, as the keto and enol forms exhibit distinct reactivities. nih.gov

Solvent and Temperature Effects on Tautomeric Distribution

The position of the keto-enol equilibrium is highly sensitive to environmental conditions, particularly the solvent and temperature. nih.gov The choice of solvent can dramatically shift the equilibrium by preferentially solvating one tautomer over the other. srce.hr

Solvent Effects : In polar, protic solvents like water and methanol, the diketo form is often favored. These solvents can form strong hydrogen bonds with the carbonyl oxygens of the keto form, leading to its stabilization. researchgate.net In contrast, non-polar aprotic solvents such as cyclohexane (B81311) or carbon tetrachloride tend to favor the enol form. researchgate.net In these solvents, the enol can be stabilized by forming a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, a configuration that is disrupted by polar, hydrogen-bond-donating solvents. masterorganicchemistry.comresearchgate.net Studies on related β-diketones show that an increase in solvent polarity generally increases the proportion of the more polar keto forms. srce.hr

Temperature Effects : An increase in temperature typically shifts the equilibrium toward the enol form. However, in some systems, a dramatic increase in temperature can favor the diketo form. srce.hr The thermodynamic parameters of the equilibrium, including enthalpy (ΔH) and entropy (ΔS), dictate the precise effect of temperature.

Table 1: General Effects of Solvent on Tautomeric Equilibrium of β-Diketones

| Solvent Type | Favored Tautomer | Primary Reason for Stabilization |

|---|---|---|

| Non-polar Aprotic (e.g., Cyclohexane, CCl4) | Enol | Stabilization via intramolecular hydrogen bonding. researchgate.net |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Varies; often favors more polar forms | Disruption of intramolecular H-bond; dipole-dipole interactions. researchgate.netresearchgate.net |

| Polar Protic (e.g., Water, Methanol) | Keto | Strong intermolecular hydrogen bonding with the solvent stabilizes the carbonyl groups. researchgate.net |

Reactivity of Enol and Diketo Forms in Chemical Transformations

The two tautomers of this compound serve as distinct reactive species:

Diketo Form : The carbonyl carbons of the diketo form are electrophilic. They are susceptible to attack by nucleophiles in reactions such as additions and condensations.

Enol Form : The enol form behaves as a carbon-centered nucleophile. masterorganicchemistry.com The C=C double bond is electron-rich, making the α-carbon (C2) reactive toward a wide range of electrophiles. nih.gov This nucleophilicity is central to reactions like halogenation and alkylation at the α-position. youtube.com

Nucleophilic and Electrophilic Reactivity of this compound

The dual reactivity of the dione (B5365651) system allows it to act as both a nucleophile (via its enol or enolate form) and an electrophile.

Enolate Ion Chemistry and its Role in Carbon-Carbon Bond Formation

Treatment of this compound with a base results in the deprotonation of the highly acidic α-carbon located between the two carbonyl groups, forming a resonance-stabilized enolate ion. study.commasterorganicchemistry.com This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the two oxygen atoms. libretexts.orgwikipedia.org

The formation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. cambridge.orgillinois.edu Once generated, the enolate of this compound can react with various electrophiles, such as alkyl halides, in SN2 reactions to form a new C-C bond at the α-position. libretexts.org For these alkylation reactions to be efficient, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used in an aprotic solvent to ensure complete and irreversible formation of the enolate. libretexts.orgvanderbilt.edu

Aldol (B89426) Condensation Reactions (Intermolecular and Intramolecular)

The enolate of this compound is an excellent nucleophile for aldol reactions, where it attacks an electrophilic carbonyl carbon. libretexts.org

Intermolecular Aldol Condensation : In an intermolecular reaction, the enolate attacks the carbonyl group of a separate aldehyde or ketone molecule. This reaction forms a new carbon-carbon bond and, after protonation, yields a β-hydroxy dicarbonyl compound. Subsequent dehydration often occurs, especially with heating, to produce an α,β-unsaturated carbonyl compound.

Intramolecular Aldol Condensation : When a molecule contains two carbonyl groups positioned appropriately, an intramolecular aldol reaction can occur, leading to the formation of a new ring. libretexts.orglibretexts.org This process is particularly efficient for forming thermodynamically stable five- and six-membered rings. libretexts.orgyoutube.com While this compound itself does not undergo a direct intramolecular aldol reaction, it is a key precursor in syntheses where subsequent modifications introduce a second carbonyl-containing chain, setting the stage for an intramolecular cyclization. For example, a 1,4-diketone can cyclize to form a five-membered ring, and a 1,5-diketone can form a six-membered ring. libretexts.orgopenstax.org The reaction proceeds by forming an enolate at one α-position, which then attacks the other carbonyl group within the same molecule. pressbooks.pubyoutube.com

Michael Addition Reactions with α,β-Unsaturated Carbonyls

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the reaction typically proceeds by deprotonation of the C-2 position to form a stabilized enolate, which then acts as the Michael donor. This enolate attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone or aldehyde. study.com

A prominent application of this reaction is the initial step of the Robinson annulation, a powerful method for the synthesis of six-membered rings. study.comwikipedia.org In this sequence, this compound undergoes a Michael addition to an α,β-unsaturated ketone, like methyl vinyl ketone, to form a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative. study.comlibretexts.org For instance, the reaction between 2-methyl-1,3-cyclopentanedione (B45155) and methyl vinyl ketone is a key step in the synthesis of the Hajos-Parrish ketone, a crucial intermediate in steroid synthesis. chemeurope.com

The general mechanism involves the formation of a resonance-stabilized enolate from the dione in the presence of a base. This enolate then adds to the Michael acceptor. youtube.com Subsequent protonation of the resulting enolate yields the Michael adduct. study.com

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Product Type | Typical Yield |

|---|---|---|---|---|---|

| This compound | Methyl vinyl ketone | Sodium ethoxide | Ethanol | 1,5-Diketone (Robinson annulation intermediate) | Good to Excellent |

| This compound | Aryl-substituted α,β-unsaturated ketone | Base | - | Triketone intermediate for steroid synthesis | Reported in multi-step synthesis |

Stereochemical Control in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to the carbonyl groups of this compound is a critical aspect of its synthetic utility, particularly in the construction of complex, stereochemically rich molecules. The approach of the nucleophile to the prochiral carbonyl centers can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of chiral catalysts or auxiliaries.

In the context of the Robinson annulation, the Michael addition step can create a new stereocenter. The subsequent intramolecular aldol condensation can then generate up to two additional stereocenters. The stereoselectivity of this process can be controlled to a high degree. For example, the use of chiral organocatalysts, such as proline, in the Robinson annulation of 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone allows for the enantioselective synthesis of the Wieland-Miescher ketone and the Hajos-Parrish ketone. wikipedia.org This asymmetric catalysis proceeds through a chiral enamine intermediate, which directs the stereochemical course of the Michael addition and the subsequent aldol cyclization.

The reduction of the carbonyl groups also presents stereochemical considerations. The two carbonyls in this compound are diastereotopic, and their selective reduction can lead to the formation of stereoisomeric diols. The stereochemical outcome of these reductions can be directed by the choice of reducing agent and reaction conditions, often following principles like Cram's rule or Felkin-Anh models for predicting the stereochemistry of nucleophilic attack on carbonyls adjacent to a stereocenter. Chelation-controlled reductions, where a Lewis acidic reagent coordinates to both carbonyl oxygens, can also enforce a specific stereochemical pathway, leading to the preferential formation of either syn or anti diols. nih.gov

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound can participate in various cycloaddition reactions, which are powerful tools for the construction of cyclic and polycyclic systems. These reactions can involve either the carbon-carbon double bond of an enolized form of the dione or the carbonyl groups themselves.

Intramolecular and Intermolecular [2+2] Cycloadditions

The [2+2] cycloaddition is a photochemical reaction that forms a four-membered ring from two alkene components. nih.gov For this compound, this reaction typically involves an enol ether or enone derivative. In an intramolecular [2+2] photocycloaddition, the alkene and the enone functionalities are present in the same molecule, connected by a tether. Upon irradiation, the excited enone undergoes cycloaddition with the tethered alkene to form a bicyclic or polycyclic system. The regioselectivity and stereoselectivity of these reactions can often be controlled by the length and nature of the tether. nih.gov

Intermolecular [2+2] cycloadditions involve the reaction of an enone derivative of this compound with a separate alkene. These reactions are often less efficient than their intramolecular counterparts due to competing relaxation pathways of the excited enone. nih.gov However, the use of photosensitizers can promote the desired cycloaddition. The products of these reactions are cyclobutane (B1203170) derivatives, which can be valuable synthetic intermediates. mdpi.com

The general mechanism for an enone [2+2] photocycloaddition involves the photoexcitation of the enone to a singlet or triplet excited state, which then adds to the ground-state alkene to form a diradical intermediate. Subsequent ring closure of the diradical affords the cyclobutane product. mdpi.com

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com Derivatives of this compound can act as dienophiles in these reactions. Specifically, the enolized form of the dione, or more commonly an enol ether derivative, can serve as the 2π-electron component. The electron-withdrawing nature of the carbonyl group activates the double bond of the enol ether towards reaction with electron-rich dienes.

The reaction proceeds in a concerted fashion, with a high degree of stereospecificity. The stereochemistry of the diene and dienophile is retained in the cyclohexene (B86901) product. For example, the reaction of an enol ether of this compound with a diene such as cyclopentadiene (B3395910) would yield a tricyclic adduct. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile.

| Diene | Dienophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cyclopentadiene | Enol ether of this compound | Thermal or Lewis Acid | Tricyclic adduct |

| 1,3-Butadiene | Enol ether of this compound | Thermal or Lewis Acid | Bicyclic adduct |

| Danishefsky's diene | Enol ether of this compound | Thermal | Functionalized bicyclic adduct |

Oxidative and Reductive Transformations of this compound

The carbonyl groups of this compound are susceptible to a variety of oxidative and reductive transformations, allowing for the synthesis of a range of functionalized cyclopentane (B165970) derivatives.

Chemoselective Hydrogenation of Carbonyl Groups

The chemoselective hydrogenation of one of the two carbonyl groups in this compound is a valuable transformation that leads to the formation of 4-methyl-3-hydroxycyclopentanone, a versatile building block. Achieving high chemoselectivity can be challenging due to the similar reactivity of the two carbonyl groups. However, careful selection of the catalyst and reaction conditions can favor the mono-reduction product.

Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have been shown to be effective for the hydrogenation of the parent compound, cyclopentane-1,3-dione, to the corresponding diol. acs.org By controlling the reaction time, temperature, and hydrogen pressure, it is possible to favor the formation of the intermediate hydroxyketone. The reaction typically proceeds through the hydrogenation of one carbonyl group to a secondary alcohol, followed by the slower hydrogenation of the second carbonyl.

The presence of the methyl group at the 4-position can influence the stereochemical outcome of the hydrogenation, leading to the formation of diastereomeric hydroxyketones. The choice of solvent can also play a significant role in both the reaction rate and the selectivity of the hydrogenation. acs.org

| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Major Product | Selectivity |

|---|---|---|---|---|---|---|

| Cyclopentane-1,3-dione | Ru/C | Isopropanol | 100 | 50 | 3-Hydroxycyclopentanone | Dependent on reaction time |

| Cyclopentane-1,3-dione | Ru/C | tert-Butanol | 100 | 50 | Cyclopentane-1,3-diol | High yield of diol reported |

| Cyclopentane-1,3-dione | Raney Nickel | - | - | - | Cyclopentane-1,3-diol | Reported for alkyl-substituted variants |

Radical-Mediated Reactions and their Mechanisms

While specific studies on the radical-mediated reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from the well-established principles of radical chemistry involving cyclic ketones and dicarbonyl compounds. The presence of two carbonyl groups and alpha-hydrogens provides multiple sites for radical initiation and subsequent reactions.

Photochemical initiation is a common method for generating radicals from ketones. Upon absorption of ultraviolet light, the carbonyl group can be excited to a singlet or triplet state, leading to a Norrish Type I cleavage. This process involves the homolytic cleavage of one of the alpha-carbon bonds to the carbonyl group, resulting in the formation of a diradical intermediate. For this compound, this could lead to ring-opening and the formation of various radical species. The subsequent reactions of these radicals would follow the typical steps of propagation and termination.

Initiation: The reaction is typically initiated by photolysis or thermolysis, leading to the formation of radical species. In the case of this compound, the Norrish Type I reaction is a plausible initiation pathway, where the cyclopentanedione ring cleaves at a C-C bond adjacent to a carbonyl group to form a biradical.

Propagation: The initially formed radicals can then participate in a series of propagation steps. These can include intramolecular hydrogen abstraction, where a radical center abstracts a hydrogen atom from another part of the molecule. For instance, a radical formed at one carbonyl group could abstract a hydrogen from the methyl group or the methylene (B1212753) carbons. Intermolecular reactions can also occur, where the radical reacts with a neutral molecule to generate a new radical.

Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various radical-radical coupling reactions.

The stability of the radical intermediates plays a crucial role in determining the reaction pathway. The presence of the methyl group at the 4-position can influence the regioselectivity of the initial cleavage and subsequent rearrangement reactions by affecting the stability of the resulting radical intermediates.

Complexation and Coordination Chemistry of Methylated 1,3-Cyclopentanediones

As a β-diketone, this compound is expected to exhibit significant coordination chemistry, readily forming complexes with a variety of metal ions. This ability stems from its keto-enol tautomerism, where the enol form can be deprotonated to form a bidentate enolate ligand that strongly chelates to metal centers. The resulting six-membered chelate ring is thermodynamically stable.

Chelate Formation with Metal Ions: Kinetic and Thermodynamic Studies

The formation of metal complexes with β-diketones, including methylated 1,3-cyclopentanediones, is a process that can be described by both kinetic and thermodynamic parameters. The stability of these complexes is quantified by their stability constants (log β), which are influenced by factors such as the nature of the metal ion and the substituents on the diketone ligand.

Kinetic studies of β-diketone complex formation often reveal multi-step mechanisms. The initial step typically involves the rapid formation of an outer-sphere complex between the hydrated metal ion and the enolate form of the ligand. This is followed by a slower, rate-determining step involving the loss of a water molecule from the inner coordination sphere of the metal ion and the formation of the first metal-ligand bond. Subsequent ring closure to form the chelate is generally fast.

The thermodynamic stability of the resulting metal chelates is significant, driven by the chelate effect. The table below presents the stability constants for complexes of various divalent metal ions with acetylacetone (B45752), a structurally related β-diketone, which can provide an indication of the expected trends for this compound. The stability of these complexes generally follows the Irving-Williams series.

| Metal Ion | log β1 | log β2 |

|---|---|---|

| Cu(II) | 8.16 | 14.78 |

| Ni(II) | 5.92 | 10.74 |

| Co(II) | 5.25 | 9.15 |

| Zn(II) | 5.05 | 8.77 |

| Fe(II) | 4.45 | 7.75 |

| Mn(II) | 4.00 | 6.80 |

Data for acetylacetone complexes, representative of β-diketone stability constants.

Role as Ligands in Transition Metal Catalysis

Metal complexes of β-diketones are widely employed as catalysts in a range of organic transformations. The utility of these complexes stems from the ability of the β-diketonate ligand to modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity.

Complexes of this compound with transition metals are anticipated to be effective catalysts in various reactions. For instance, molybdenum(IV) β-diketonate complexes have demonstrated high activity in allylic substitution reactions. The steric and electronic properties imparted by the methyl-substituted cyclopentanedione ligand could fine-tune the catalyst's performance.

Furthermore, β-diketonate ligands have been shown to stabilize molybdenum catalysts in the deoxydehydration of vicinal diols to alkenes, a significant reaction in biomass conversion. The presence of bulky β-diketonate ligands can prevent catalyst oligomerization and precipitation, thus enhancing the reaction yield.

In the realm of cycloaddition reactions, transition metal catalysts are instrumental in overcoming the entropic penalties associated with the formation of seven-membered rings. The pre-organization of reactants through coordination to a metal center, whose properties are tuned by ligands such as β-diketonates, facilitates these transformations. The specific substitution pattern of the this compound ligand could offer unique selectivity in such catalytic cycles.

Computational Chemistry Approaches to 4 Methyl 1,3 Cyclopentanedione

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized geometries, energies, and vibrational frequencies of molecules.

Computational studies on the parent 1,3-cyclopentanedione (B128120) reveal that the molecule adopts a planar or near-planar conformation in its ground state to minimize ring strain. DFT calculations, such as those performed at the B3LYP/6-31+G(d,p) level, are used to optimize the molecular geometry and calculate its total electronic energy. For CPD, the diketo form is a key structure, and its geometry has been computationally characterized. nih.gov

The introduction of a methyl group at the 4-position introduces steric and electronic effects that influence the ground state geometry. The methyl group can adopt either an axial or equatorial position relative to the plane of the ring. DFT calculations would be employed to determine the relative energies of these two conformers. Typically, the equatorial conformer is expected to be lower in energy due to reduced steric hindrance. The methyl group, being an electron-donating group, can also subtly alter bond lengths and angles within the cyclopentane (B165970) ring.

Table 1: Predicted Energetic Effects of Methyl Substitution on 1,3-Cyclopentanedione Ground State (Note: This table is illustrative, based on principles from related systems, as direct computational data for 4-Methyl-1,3-cyclopentanedione is not readily available in the cited literature.)

| Conformer of this compound | Predicted Relative Energy (kcal/mol) | Expected Key Geometric Features |

| Equatorial-Methyl | 0.00 (Reference) | Methyl group in the plane of the ring, minimizing steric interactions. |

| Axial-Methyl | > 0 | Methyl group perpendicular to the ring plane, leading to potential steric clashes. |

The cyclopentane ring is known for its flexibility, and it can exist in various conformations, such as the envelope and twist forms. For 1,3-cyclopentanedione, the presence of two sp²-hybridized carbon atoms from the carbonyl groups favors a more planar structure. nih.gov

For this compound, computational methods can map the potential energy surface (PES) to identify all stable conformers (minima on the PES) and the transition states that connect them. This analysis reveals the pathways and energy barriers for interconversion between different conformations, such as the ring-puckering process. The methyl group would be expected to influence the energy landscape, potentially creating deeper energy wells for conformers where steric interactions are minimized. The energy barrier for flipping the methyl group from an equatorial to an axial position, and vice versa, can be calculated, providing insight into the molecule's dynamic behavior.

Theoretical Investigations of Keto-Enol Tautomerism and pKa

β-dicarbonyl compounds like this compound exist in a dynamic equilibrium between their diketo and enol tautomers. Computational chemistry is exceptionally well-suited to quantify the thermodynamics and kinetics of this tautomerism.

DFT studies on 1,3-cyclopentanedione have shown that the keto-enol tautomerization is a high-energy process in the absence of a catalyst. researchgate.net In the gas phase or non-polar solvents, the enol form can be stabilized by an intramolecular hydrogen bond. However, in protic solvents like water, the diketo form is often favored. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the tautomeric equilibrium.

For the parent CPD in an aqueous medium, the diketo form is generally more stable. nih.gov The introduction of a methyl group at the 4-position is not expected to dramatically shift this equilibrium, as it is not directly conjugated with the enol system. However, its electron-donating inductive effect could slightly influence the relative stability of the tautomers. DFT calculations incorporating solvent effects are necessary to predict the precise tautomeric ratio for this compound in different environments.

Table 2: Calculated Tautomerization Energies for 1,3-Cyclopentanedione (CPD) in Aqueous Phase (Data adapted from studies on the parent compound)

| Tautomerization Reaction | Computational Method | Calculated Activation Free Energy (kcal/mol) | Relative Stability of Enol Form (kcal/mol) |

| CPD (Diketo) ↔ CPD (Enol) | CPCM-B3LYP/6-31+G(d,p) | ~64.4 | Marginally stable (~-2.0) |

| CPD (Diketo) ↔ CPD (Enol) | M062X-SMDaq/6-31+G(d,p) | ~64.0 | Unstable (~+0.3) |

Note: Different computational methods can yield slightly different results regarding the relative stability of the tautomers.

The acidity (pKa) of this compound is largely determined by the stability of the corresponding enolate anion formed upon deprotonation. The pKa of β-dicarbonyl compounds can be computationally predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. nih.gov

For 1,3-cyclopentanedione, the negative charge in the enolate is delocalized over the O-C-C-C-O system, which contributes to its relatively high acidity compared to simple ketones. nih.gov The methyl group at the 4-position is an electron-donating group, which generally has a destabilizing effect on an adjacent negative charge. Therefore, it is predicted that this compound would be slightly less acidic (having a higher pKa) than the parent 1,3-cyclopentanedione. Accurate pKa calculations require high-level theoretical methods and reliable solvation models.

Mechanistic Studies of Reactions Involving this compound

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by locating transition state structures and calculating activation energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, this could include reactions such as alkylations, condensations, or cycloadditions.

For instance, in a base-catalyzed alkylation reaction at the C2 position, DFT could be used to model the formation of the enolate, followed by the nucleophilic attack on an alkyl halide. The calculations would reveal the geometry of the transition state and the energy barrier for the reaction, helping to explain the reaction's rate and selectivity. The presence of the methyl group at C4 could sterically hinder the approach of reagents, potentially influencing the stereochemical outcome of reactions at other positions on the ring. While specific mechanistic studies on this compound are sparse, the computational methodologies are well-established from studies on similar reactive systems. mdpi.com

Transition State Analysis of Key Synthetic Steps (e.g., Aldol (B89426), Michael)

The synthesis of the this compound ring system typically involves intramolecular carbon-carbon bond formation. Key reactions for this purpose include the Dieckmann condensation (an intramolecular Claisen condensation) and the intramolecular aldol condensation. scienceinfo.com Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of these cyclization reactions by identifying and characterizing the transition states involved.

For the synthesis of this compound, transition state analysis would involve:

Identifying Reactant Conformations: Modeling the starting dicarbonyl precursor to find its lowest energy conformation.

Locating the Transition State: Identifying the specific high-energy geometry that connects the reactant to the cyclized product. This involves complex algorithms that search for a saddle point on the potential energy surface.

Calculating Activation Barriers: Determining the energy difference between the reactant and the transition state. This value is crucial for predicting the reaction rate. A DFT study on the synthesis of (R)-4-Methyl- rsc.orgmdpi.com-dioxan-2-one from CO2 and (R)-1,3-butanediol showcases the process of optimizing structures of local minima and transition states to map the potential energy surface of a cyclization reaction. figshare.com

By comparing the activation barriers for competing pathways, such as the formation of different ring sizes or the occurrence of intermolecular side reactions, chemists can predict the feasibility and outcome of a synthetic step.

Rationalization of Regioselectivity and Stereoselectivity

When a synthetic precursor can react to form multiple isomers, the reaction's selectivity becomes critical. Computational methods provide a quantitative framework for understanding and predicting both regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed).

Regioselectivity: The formation of this compound from an unsymmetrical precursor requires the selective formation of a bond at a specific carbon atom. Computational analysis can rationalize this by comparing the activation energies of the transition states leading to all possible regioisomers. The pathway with the lower activation barrier will be kinetically favored, leading to the major product. Conceptual DFT offers additional tools to predict regioselectivity by analyzing the intrinsic reactivity of the atoms in the reactant molecule. researchgate.net Descriptors such as Fukui functions or the dual descriptor highlight the sites most susceptible to nucleophilic or electrophilic attack, providing a rationale for the observed product distribution without necessarily calculating the full reaction path. researchgate.netmdpi.com

Stereoselectivity: If the precursor contains stereocenters or if new stereocenters are formed during the cyclization, the stereochemical outcome must be controlled. The final stereochemistry is determined at the transition state. By modeling the various diastereomeric transition states, their relative energies can be calculated. According to transition state theory, the product distribution is governed by the difference in the free energies of these competing transition states (the Curtin-Hammett principle). Even small energy differences (a few kcal/mol) can lead to high selectivity for one stereoisomer over another. Computational studies on nucleophilic additions to substituted α,β-unsaturated ketones show how substituent effects, which include both steric and electronic factors, influence the activation energies and can be magnified by solvent effects. semanticscholar.org

Solvent Effects on Reaction Pathways and Kinetics

Most organic syntheses are performed in a solvent, which can have a profound impact on reaction rates and selectivity. chemrxiv.orgucsb.edu Computational chemistry models these environmental effects using two primary approaches:

Implicit Solvation Models: Also known as continuum models (e.g., PCM, CPCM, SMD), this method treats the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarizable continuum. This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent well.

Explicit Solvation Models: In this method, a number of individual solvent molecules are included in the calculation along with the solute molecule(s). This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this approach is necessary when specific interactions are crucial to the reaction mechanism, such as in proton transfer steps. ucsb.edu

For β-dicarbonyl compounds, the solvent significantly influences the position of the keto-enol tautomeric equilibrium. Computational studies consistently show that polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium away from the enol form. mdpi.comorientjchem.org This is attributed to the favorable dipole-dipole interactions between the solvent and the diketo form. orientjchem.org The effect of solvent on the kinetics of the synthesis of this compound can be modeled by calculating the reaction profile (reactants, transition states, products) in the presence of different implicit or explicit solvent models. The stabilization or destabilization of the transition state relative to the reactants by the solvent determines whether the reaction is accelerated or decelerated. For reactions involving polar or charged transition states, the choice of solvent can alter the rate by several orders of magnitude. ucsb.edu

| Solvent Type | Relative Polarity | Favored Tautomer | Primary Reason |

|---|---|---|---|

| Gas Phase / Non-polar (e.g., Cyclohexane) | Low | Enol | Stabilization via intramolecular hydrogen bond in the enol form. |

| Polar Aprotic (e.g., Dioxane) | Medium | Enol / Keto | Competition between intramolecular H-bond and solvent stabilization. |

| Polar Protic (e.g., Water, Methanol) | High | Keto | Strong intermolecular hydrogen bonding with the solvent stabilizes the more polar keto form. orientjchem.org |

Electronic Structure and Bonding Analysis of this compound

A fundamental aspect of this compound's chemistry is its ability to exist as keto and enol tautomers. Computational methods like DFT are extensively used to determine the relative stabilities, geometries, and electronic properties of these forms. rsc.org For β-diketones, the enol form is often stabilized by an intramolecular hydrogen bond and a conjugated π-system. However, the presence of substituents can shift this equilibrium. mdpi.comresearchgate.net For instance, bulky substituents on the central carbon (the C2 position) tend to favor the diketo form, whereas substituents on the other carbons often favor the enol tautomer. mdpi.com

Frontier Molecular Orbital (FMO) Theory: The electronic properties and reactivity of the molecule can be understood by analyzing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.netmdpi.com

Computational software can readily calculate and visualize these orbitals. For this compound, the HOMO would likely be a π-orbital with significant density on the enolate oxygen and carbon atoms, while the LUMO would be a π* anti-bonding orbital. The methyl group, as an electron-donating group, would be expected to slightly raise the energy of the HOMO compared to the unsubstituted 1,3-cyclopentanedione.

| Property | Definition | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to electronegativity; indicates electron escaping tendency. mdpi.com |

Other computational analyses, such as Natural Bond Orbital (NBO) analysis, provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

Strategic Applications of 4 Methyl 1,3 Cyclopentanedione in Complex Organic Synthesis

Building Block for Natural Product Synthesis

The unique structural framework of 4-methyl-1,3-cyclopentanedione makes it an important precursor in the stereocontrolled synthesis of a variety of natural products.

While direct total synthesis of sesquiterpenes using this compound is not extensively documented in the provided results, the synthesis of related structures provides insight into its potential. For instance, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone is a key step in creating an important intermediate for natural product chemistry. researchgate.netresearchgate.net This intermediate can then be cyclized to form bicyclic systems present in some sesquiterpenes. researchgate.netresearchgate.net The broader field of sesquiterpene synthesis often employs cyclopentenone-based strategies, highlighting the relevance of cyclopentanedione derivatives. columbia.edu

Tropolones, seven-membered aromatic rings found in several bioactive natural products, can be synthesized through ring expansion of six-membered rings. nih.govuni-hannover.de While the direct use of this compound for tropolone (B20159) synthesis isn't explicitly detailed, the general strategies often involve precursors that could potentially be derived from it. For example, the synthesis of sesquiterpene-tropolones has been achieved using 1,3-cyclopentanedione (B128120) as a starting material to construct a key tricyclic intermediate. nih.gov

Table 1: Examples of Related Precursors in Natural Product Synthesis

| Precursor | Reaction Type | Target Intermediate/Product | Reference |

|---|---|---|---|

| 2-Methylcyclopentane-1,3-dione | Michael Addition | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | researchgate.netresearchgate.net |

This compound and its derivatives are instrumental in constructing complex polycyclic scaffolds. The bicyclo[3.2.1]octane skeleton, a core structure in numerous biologically active natural products like sesquiterpenes and diterpenes, can be synthesized from cyclic 1,3-diones. rsc.org Organocatalytic domino Michael/Aldol (B89426) reactions using cyclic 1,3-ketoesters lead to the formation of bicyclo[3.2.1]octane derivatives with multiple stereogenic centers. researchgate.netnih.gov

The synthesis of perhydroindan systems, another important structural motif, can also be achieved from 2-methyl-1,3-cyclopentanedione (B45155). The cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, formed from the Michael addition of 2-methylcyclopentane-1,3-dione and methyl vinyl ketone, can be directed to yield either bicyclo[3.2.1]octane or perhydroindan skeletons depending on the reaction conditions. researchgate.netresearchgate.net Specifically, cyclization with pyrrolidinium (B1226570) acetate (B1210297) in anhydrous ether favors the formation of the perhydroindan ketol. researchgate.net

Table 2: Synthesis of Polycyclic Scaffolds

| Starting Material | Reaction | Product Scaffold | Reference |

|---|---|---|---|

| Cyclic 1,3-ketoesters | Organocatalytic domino Michael/Aldol reaction | Bicyclo[3.2.1]octane | researchgate.netnih.gov |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Cyclization with piperidinium (B107235) acetate | Bicyclo[3.2.1]octane | researchgate.net |

Steroids are a critical class of bioactive molecules biosynthesized from squalene. britannica.com The total synthesis of steroids often involves the construction of a polycyclic core. While the direct application of this compound as a precursor in the provided search results is not explicitly detailed, its derivatives play a role in building blocks for steroid synthesis. For instance, intermediates derived from 2-methyl-1,3-cyclopentanedione are crucial in the synthesis of steroid CD-ring fragments. The Wieland-Miescher ketone, a classic building block in steroid synthesis, is conceptually related to intermediates derived from methyl-cyclopentanedione.

Derivatives of 1,3-cyclopentanedione are valuable for creating chemical probes to study biological processes. For example, analogs of 1,3-cyclopentanedione have been synthesized to selectively label sulfenic acid in proteins, a key post-translational modification. nih.gov The synthesis of these probes can involve the Michael addition of thiol-containing tags to 4-cyclopentene-1,3-dione, an unsaturated derivative of 1,3-cyclopentanedione. nih.gov This highlights the utility of the cyclopentanedione core in developing tools for chemical biology.

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the dicarbonyl moiety in this compound makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds.

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and synthetic efficiency. rsc.orgrug.nl While the direct use of this compound in MCRs for heterocycle formation is not explicitly detailed in the provided results, the reactivity of 1,3-dicarbonyl compounds makes them ideal candidates for such reactions. For instance, three-component ring transformations involving a ketone, a nitrogen source, and a suitable substrate can lead to the formation of nitropyridines and nitroanilines. nih.gov The general principles of MCRs suggest that this compound could be a valuable substrate for the synthesis of various fused and substituted heterocyclic systems.

Ring-Opening and Rearrangement Reactions for Novel Architectures

The carbon skeleton of this compound can be strategically rearranged to afford novel and more complex cyclic systems. These transformations, often driven by the release of ring strain or the formation of more stable intermediates, provide access to unique molecular scaffolds that would be challenging to synthesize through other methods.

One notable example of a ring expansion reaction applicable to derivatives of this compound is the Tiffeneau-Demjanov rearrangement . This reaction sequence typically involves the conversion of a 1-aminomethyl-cycloalkanol to a ring-expanded ketone with treatment of nitrous acid. wikipedia.orgdbpedia.orgsynarchive.comd-nb.info For this to be applied to this compound, the dione (B5365651) would first need to be converted to a suitable precursor, such as a 1-aminomethyl-1-hydroxy-4-methylcyclopentane derivative.

The general mechanism involves the diazotization of the primary amine to form a diazonium salt, which then departs as nitrogen gas to generate a primary carbocation. wikipedia.org Subsequent 1,2-alkyl shift, driven by the desire to form a more stable carbocation and relieve ring strain, leads to the expansion of the five-membered ring to a six-membered ring. The resulting carbocation is then captured by water to afford the expanded cyclic ketone.

Proposed Tiffeneau-Demjanov Rearrangement of a this compound Derivative:

Step 1: Precursor Synthesis

This compound is first converted to a cyanohydrin, followed by reduction of the nitrile and one of the ketone functionalities to yield the requisite 1-aminomethyl-cyclopentanol derivative.

Step 2: Diazotization and Rearrangement

Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group to a diazonium salt.

Step 3: Ring Expansion

Loss of nitrogen gas leads to a primary carbocation, which triggers the migration of an adjacent ring carbon, expanding the cyclopentane (B165970) to a cyclohexane (B81311).

Step 4: Product Formation

The resulting secondary carbocation is captured by water, and subsequent deprotonation yields the ring-expanded product, a substituted cyclohexanone.

| Step | Reaction | Key Features |

| 1 | Precursor Synthesis | Conversion of a ketone to a cyanohydrin, followed by reduction. |

| 2 | Diazotization | Formation of a diazonium salt from a primary amine using nitrous acid. |

| 3 | Ring Expansion | Carbocation-mediated 1,2-alkyl shift leading to a larger ring. wikipedia.org |

| 4 | Product Formation | Trapping of the carbocation by a nucleophile (e.g., water). |

Another potential rearrangement strategy involves the vinylcyclopropane (B126155) rearrangement , where a vinyl-substituted cyclopropane (B1198618) undergoes thermal or photochemical rearrangement to a cyclopentene. wikipedia.org While this would require significant modification of the initial this compound structure to generate the necessary vinylcyclopropane moiety, it highlights the potential for creative synthetic strategies that leverage ring strain to build complexity.

Design and Synthesis of Advanced Functional Materials Precursors

The cyclopentane ring is a core structural motif in a number of highly important biologically active molecules, including prostaglandins (B1171923) and certain steroids. This compound serves as a valuable starting material for the synthesis of precursors to these complex natural products.

Prostaglandin (B15479496) Synthesis:

Prostaglandins are a group of physiologically active lipid compounds that play diverse roles in the body, including the regulation of inflammation. nih.gov The core structure of many prostaglandins is a cyclopentanone (B42830) ring with two side chains. Syntheses of prostaglandins have been developed that utilize cyclopentane-1,3-dione derivatives as key intermediates. rsc.orglibretexts.orglibretexts.org

A general strategy involves the alkylation of the 1,3-dione system to introduce the prostaglandin side chains. For instance, the alpha-position of the dione can be alkylated with a precursor to one of the side chains, followed by further functional group manipulations to elaborate the second side chain and install the correct stereochemistry. The carbonyl groups of the dione provide handles for these transformations, including selective reductions and enolate formations.

Steroid Synthesis:

The synthesis of steroid skeletons, which typically contain a four-ring core, can also be approached using cyclopentanedione derivatives. Specifically, 2-methylcyclopentane-1,3-dione has been utilized as a building block for the C and D rings of the steroid nucleus. orgsyn.orglibretexts.org The Torgov synthesis, a well-known method for steroid total synthesis, involves the condensation of a vinyl carbinol with a cyclic diketone, such as a derivative of this compound, to construct the steroid framework.

The reactivity of the dione allows for the sequential construction of the fused ring system. The methyl group at the 4-position of the cyclopentanedione can ultimately become one of the angular methyl groups characteristic of the steroid core.

| Functional Material | Key Synthetic Strategy | Role of this compound |

| Prostaglandins | Alkylation and functionalization of the cyclopentanedione ring. rsc.orglibretexts.org | Provides the core cyclopentanone ring structure. |

| Steroids | Annulation reactions, such as the Torgov synthesis. libretexts.org | Serves as a precursor to the C and D rings of the steroid. |

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

The presence of two carbonyl groups and an acidic alpha-methylene group makes this compound a highly versatile substrate for a variety of derivatization reactions. These reactions can be used to increase the molecular complexity of the starting material and to introduce specific functional groups required for a target molecule.

Michael Addition:

The enolate of this compound is a soft nucleophile that readily participates in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex molecules. For example, the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone is a key step in the synthesis of various bicyclic systems. researchgate.net

The reaction proceeds via the deprotonation of the dione at the C-2 position to form a stabilized enolate. This enolate then adds to the β-carbon of the α,β-unsaturated acceptor, forming a new carbon-carbon bond and a new enolate, which is subsequently protonated.

Knoevenagel Condensation:

The active methylene (B1212753) group of this compound can undergo Knoevenagel condensation with aldehydes and ketones. wikipedia.orgorganic-chemistry.org This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a weak base. The initial aldol-type addition is followed by dehydration to yield an α,β-unsaturated product.

This reaction can be used to introduce a variety of substituents onto the cyclopentanedione ring, which can then be further elaborated. For instance, condensation with an aromatic aldehyde would yield a benzylidene derivative, a common structural motif in some biologically active compounds. mtu.edu

| Reaction | Reagents | Product Type |

| Michael Addition | α,β-Unsaturated carbonyl compound, base | 1,5-Dicarbonyl compound |

| Knoevenagel Condensation | Aldehyde or ketone, weak base | α,β-Unsaturated dicarbonyl compound |

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 1,3 Cyclopentanedione

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular architecture of 4-Methyl-1,3-cyclopentanedione. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound. Due to keto-enol tautomerism, the compound can exist in equilibrium between its diketo form and its enol form. The specific form can influence the observed chemical shifts. For the related compound, 2-methyl-1,3-cyclopentanedione (B45155), the enol form is noted to be prevalent. orgsyn.org

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The signals from the methyl group and the methylene (B1212753) protons on the cyclopentane (B165970) ring are key identifiers.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include those from the carbonyl carbons, the carbon bearing the methyl group, and the methylene carbons of the ring. The chemical shifts of the carbonyl carbons are particularly indicative of the dione (B5365651) structure.

Interactive Data Table: Typical NMR Data for Cyclopentanedione Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | ~1.1 | Singlet | Methyl Protons (-CH₃) |

| ¹H | ~2.0 | Singlet | Methylene Protons (-CH₂-) |

| ¹³C | ~20-30 | - | Methyl Carbon (-CH₃) |

| ¹³C | ~30-50 | - | Methylene Carbons (-CH₂-) |

| ¹³C | >200 | - | Carbonyl Carbons (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and the specific tautomeric form present.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature is the strong stretching vibration of the carbonyl (C=O) groups, which typically appears in the region of 1700-1750 cm⁻¹. Additional bands corresponding to C-H stretching and bending vibrations of the methyl and methylene groups are also observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The spectrum of this compound would also be expected to show characteristic bands for the carbonyl groups and the C-H bonds of the ring and methyl substituent.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | 1700 - 1750 (Strong) | Expected | Carbonyl |

| C-H Stretch (sp³) | 2850 - 3000 | Expected | Methyl/Methylene |

| C-H Bend | 1375 - 1465 | Expected | Methyl/Methylene |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation patterns. doi.org

Mass Spectrometry (MS): In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. The fragmentation of substituted 1,3-cyclopentanediones often involves ring degradation. doi.orgresearchgate.net The specific fragmentation pattern provides a structural fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

HPLC: In HPLC, the compound is separated based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. sielc.com The choice of stationary and mobile phases can be optimized to achieve efficient separation. Detection is typically performed using a UV detector, as the carbonyl groups in the molecule absorb UV light.

LC-MS: Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool. It combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This allows for the confident identification and quantification of this compound, even in complex matrices.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.

GC: In GC, the compound is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. scirp.org The choice of column and temperature program is critical for achieving good separation. A flame ionization detector (FID) is commonly used for detection.

GC-MS: The combination of GC and MS (GC-MS) is a highly effective method for the analysis of volatile organic compounds. celignis.com It allows for the separation of components in a mixture by GC, followed by their identification based on their mass spectra. GC-MS analysis has been used to identify related cyclopentanedione compounds in various extracts. stechnolock.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique ideal for the detailed analysis of complex mixtures, offering significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. wikipedia.orgchemistry-matters.com This method employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. wikipedia.orgcopernicus.org The modulator traps small fractions of the effluent from the first dimension column and then rapidly re-injects them onto the second, shorter column, creating a two-dimensional separation plane. wikipedia.org

For the analysis of this compound, GCxGC would be particularly advantageous for:

Isomer Separation: Distinguishing this compound from its isomers, such as 2-Methyl-1,3-cyclopentanedione, which may be present as byproducts in a synthetic mixture.

Impurity Profiling: Resolving and identifying trace impurities that co-elute with the main compound in a single-column separation.

Matrix Analysis: Quantifying the compound in complex matrices, such as flavor extracts or environmental samples, where numerous other volatile and semi-volatile compounds are present. wikipedia.orgchemistry-matters.com

The resulting data from a GCxGC analysis is typically visualized as a contour plot, where compounds are separated based on volatility in the first dimension and polarity in the second. chemistry-matters.com This ordered structure facilitates the identification of compound classes. chemistry-matters.com When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides three dimensions of data (retention time 1, retention time 2, and mass spectrum), enabling confident identification of individual components. researchgate.net

Table 1: Hypothetical GCxGC-TOF/MS Data for Analysis of a Mixture Containing this compound

| Compound | 1st Dimension Retention Time (¹t_R) (min) | 2nd Dimension Retention Time (²t_R_) (s) | Key Mass Fragments (m/z) |

| 2-Methyl-1,3-cyclopentanedione | 15.2 | 2.8 | 112, 84, 56, 43 |

| This compound | 15.5 | 3.5 | 112, 97, 69, 41 |

| Unreacted Starting Material | 12.8 | 1.9 | Varies |

| Solvent Impurity | 5.1 | 1.2 | Varies |

X-ray Diffraction and Neutron Diffraction for Solid-State Structure

X-ray diffraction (XRD) and neutron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound are not prominently available in surveyed literature, the application of these techniques would provide invaluable information about its molecular and crystal structure.

X-ray Diffraction (XRD): This technique relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. acs.org A single-crystal XRD experiment would yield the complete molecular geometry, including:

Precise bond lengths and bond angles.

Torsional angles, defining the conformation of the cyclopentane ring.

The preferred tautomeric form (keto or enol) in the solid state. For related compounds like 1,3-cyclopentanedione (B128120), the enol form has been confirmed in the crystal structure. wikipedia.org

The arrangement of molecules in the unit cell, known as the crystal packing. researchgate.net

Neutron Diffraction: This method is complementary to XRD. Neutrons are scattered by atomic nuclei, making it particularly effective for accurately locating hydrogen atoms. For this compound, especially if it crystallizes in its enol form, neutron diffraction would be crucial for precisely determining the position of the hydroxyl proton and providing definitive information on the geometry of hydrogen bonds.

Experimental charge-density analysis is an advanced application of high-resolution X-ray diffraction that maps the distribution of electrons throughout the unit cell, moving beyond the simple model of spherical atoms. acs.orgunimi.it This technique provides deep insight into the nature of chemical bonding and intermolecular interactions. nih.gov

By refining the diffraction data using a multipolar model (e.g., the Hansen-Coppens formalism), one can visualize the subtle aspherical features of the electron density, such as the accumulation of charge in covalent bonds and the regions corresponding to lone pairs. acs.org For this compound, a charge-density study would allow for the quantitative characterization of:

The covalent nature of C-C, C=C, C-O, and C=O bonds.

The polarization of bonds due to the electronegativity of oxygen atoms.

The electrostatic potential mapped on the molecular surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Topological analysis of the electron density, which can be used to calculate atomic charges and quantitatively describe the strength and nature of hydrogen bonds and other intermolecular contacts. buffalo.edu

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role. nih.gov As a β-diketone, this compound is expected to exist in a keto-enol equilibrium. researchgate.net In the solid state, the enol tautomer is often favored, which would allow for the formation of strong O-H···O hydrogen bonds between molecules. researchgate.net

X-ray and neutron diffraction are the primary tools for elucidating these networks. nih.gov The analysis would reveal:

Hydrogen Bond Synthons: The specific and repeating patterns of hydrogen bonds (e.g., chains, dimers). nih.gov For instance, molecules of the parent 1,3-cyclopentanedione are connected head-to-tail by hydrogen bonds to form chains in the crystal. researchgate.net

Advanced Techniques for In Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and intermediates of chemical reactions requires real-time monitoring. In situ spectroscopic techniques allow for the analysis of a reaction mixture as it proceeds, without the need for sampling and quenching.

Several advanced techniques could be applied to monitor reactions involving this compound, such as its synthesis via Claisen condensation or its subsequent functionalization. nih.gov

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods are excellent for tracking changes in functional groups. For example, during the synthesis of this compound, one could monitor the disappearance of the ester carbonyl stretch of a starting material and the appearance of the characteristic β-diketone carbonyl stretches. The C=O stretching frequencies are sensitive to the local environment and tautomeric form. mdpi.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel. By taking spectra at regular intervals, one can track the concentration of each species over time to determine reaction kinetics.

Process Analytical Technology (PAT): In an industrial setting, these spectroscopic techniques are integrated into a PAT framework for real-time process control, ensuring reaction consistency and optimizing yield.

Table 2: Application of In Situ Techniques for Monitoring Reactions of this compound

| Technique | Information Provided | Example Application |

| In situ FTIR/Raman | Real-time functional group analysis, reaction endpoint determination. | Monitoring the change in carbonyl (C=O) stretching frequencies during a cyclization reaction to form the dione. |

| In situ NMR | Quantitative concentration data of reactants, intermediates, and products; mechanistic insights. | Tracking the conversion of a precursor to this compound to establish reaction kinetics and identify transient intermediates. |

| Reaction Calorimetry | Real-time heat flow data, providing kinetic and thermodynamic information. | Measuring the heat of reaction during the synthesis to assess reaction rate and ensure process safety. |

Emerging Research Frontiers and Future Directions for 4 Methyl 1,3 Cyclopentanedione Chemistry

Development of Asymmetric Synthetic Routes to Chiral 4-Methyl-1,3-Cyclopentanedione Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical and biological applications. The development of asymmetric routes to chiral derivatives of this compound, which possess quaternary stereocenters, is an area of intense research. A primary strategy employed is the desymmetrization of prochiral cyclopentene-1,3-diones. researchgate.netresearchgate.net

Organocatalysis has emerged as a powerful tool for these transformations. Chiral catalysts, such as bifunctional thioureas and N-heterocyclic carbenes (NHCs), have been successfully used to control the stereochemical outcome of reactions. researchgate.netresearchgate.net For instance, the desymmetrization of prochiral cyclopentene-1,3-diones via Michael addition reactions allows for the synthesis of highly functionalized 1,3-cyclopentanedione (B128120) derivatives with excellent enantioselectivity. researchgate.net

Key approaches in this field include:

Organocatalytic Michael Addition: Chiral catalysts promote the conjugate addition of various nucleophiles to a cyclopentenedione (B8730137) precursor, creating a stereocenter.

Cascade Reactions: N-heterocyclic carbene-catalyzed cascade reactions with enals can lead to complex chiral 2,2-disubstituted 1,3-indandione (B147059) derivatives, starting from cyclopentenedione precursors. researchgate.net

Enzymatic Resolution: Chemoenzymatic methods, often utilizing lipases, can resolve racemic mixtures of cyclopentenone derivatives to isolate the desired enantiomer. acs.org

Below is a table summarizing selected asymmetric desymmetrization reactions for creating chiral cyclopentanedione scaffolds.

| Catalyst/Method | Reaction Type | Substrate | Outcome | Enantiomeric Excess (ee) |

| Chiral Bifunctional Thiourea | Conjugate-Addition-Elimination | Prochiral 2,2-disubstituted cyclopentene-1,3-dione | Highly functionalized carbocycles | Moderate to excellent |

| Chiral N-Heterocyclic Carbene (NHC) | Cascade Aldol (B89426) Annulation | Cyclopentenedione and enal | Chiral 2,2-disubstituted 1,3-indandione derivative | High |

| Lipase PS | Kinetic Resolution | Racemic cis-4-cumyloxycyclopent-2-en-1-ol | Enantiomerically pure cyclopentenols | Not specified |

Exploration of Novel Catalytic Transformations Mediated by this compound Systems

While often serving as a substrate, the unique electronic and structural properties of the 1,3-dione motif are being explored for its potential role within catalytic systems. The ability of 1,3-diones to exist as enol tautomers and to form stable metal complexes (as enolates) makes them intriguing candidates for ligand development and organocatalysis.

Research in this area is still nascent but promising. The enolate form of this compound can, in principle, act as a bidentate ligand for transition metals, potentially influencing the stereochemistry and reactivity in metal-catalyzed transformations. Furthermore, the acidic nature of the C-2 proton in the parent dione (B5365651) structure can be exploited in proton-transfer catalysis. Recent studies on related cyclic 1,3-diones have shown their ability to influence reaction outcomes, for example, by acting as buffering agents in acid-catalyzed reactions, which can control product selectivity. acs.org This suggests that the dione moiety itself can play a crucial role in modulating catalytic processes.

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work has become a powerful engine for understanding and predicting chemical reactivity. For reactions involving this compound, computational tools like Density Functional Theory (DFT) are employed to elucidate complex reaction mechanisms, rationalize stereochemical outcomes, and predict the feasibility of novel transformations. rsc.orgmdpi.com

These integrated approaches are particularly valuable for studying cycloaddition reactions, where multiple competing pathways can exist. rsc.org For example, computational studies on the cycloadditions of cyclopentadiene (B3395910) (a related five-membered ring system) have successfully predicted kinetically and thermodynamically favored products, which were later confirmed by experimental results. rsc.org This predictive power accelerates the discovery of new reactions and optimizes conditions for known transformations.

Key areas where this integration is impactful:

Mechanism Elucidation: DFT calculations can map potential energy surfaces, identifying transition states and intermediates that are difficult to detect experimentally. nih.gov

Stereoselectivity Prediction: The origins of enantioselectivity in asymmetric catalysis can be modeled by comparing the transition state energies for different stereochemical pathways.

Reaction Design: Computational screening can identify promising substrates and catalysts for new reactions before extensive experimental work is undertaken. rsc.org

A study on the hydrogenation of cyclopentane-1,3-dione utilized DFT to rationalize the thermodynamically favored cis-trans ratio of the resulting diol products at different temperatures, complementing the experimental kinetic studies. nih.gov

Expanding the Scope of Natural Product Synthesis and Biomimetic Pathways

Cyclopentanoid structures are core motifs in a vast array of natural products with significant biological activity, including prostaglandins (B1171923) and iridoids. google.comnih.gov this compound and its derivatives are valuable chiral building blocks for the total synthesis of these complex molecules. researchgate.netoregonstate.edu

A significant trend in this area is the development of biomimetic synthesis strategies. miragenews.com These approaches aim to mimic the biosynthetic pathways that occur in nature, often involving cascade reactions that efficiently build molecular complexity from simple precursors. nih.govfigshare.com For example, an intramolecular aldol reaction, a common biological transformation, has been used in the synthesis of the natural product (±)-acorone, which features a spirocyclic core. rsc.org The use of a pre-formed and functionalized cyclopentanedione ring can streamline the synthesis of such complex targets. A short synthesis of a cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum highlights the utility of these synthons in achieving natural product targets. researchgate.net

Investigation of Environmental and Industrial Applications in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. This compound is being investigated within the context of sustainable chemistry, both as a target for bio-based production and as a precursor for environmentally benign materials.

Key research directions include:

Bio-based Feedstocks: Routes are being developed to produce related cyclopentanone (B42830) and cyclopentanedione structures from renewable resources like hemicellulose-derived furfural. nih.govacs.org For example, 2,5-hexanedione, a bio-based chemical, can be converted through an intramolecular aldol condensation to a methyl-cyclopentanone derivative, demonstrating a sustainable pathway to this chemical class. nih.gov

Flow Chemistry: Continuous flow synthesis is being applied to produce cyclopentenone building blocks. This technology offers improved safety, efficiency, and scalability compared to traditional batch processes, reducing waste and energy consumption. researchgate.net

Sustainable Materials: The hydrogenation of cyclic 1,3-diones yields 1,3-diols, which are valuable monomers for the synthesis of polymers like polyurethanes. acs.org Accessing these diols from bio-based diones provides a pathway to more sustainable plastics and fuels.

The hydrogenation of cyclopentane-1,3-dione over a heterogeneous Ru/C catalyst has been systematically studied to produce cyclopentane-1,3-diol, demonstrating a robust and scalable process with potential for industrial application. nih.gov

Q & A

Q. What are the common synthetic routes for 4-methyl-1,3-cyclopentanedione?

While specific protocols for the 4-methyl isomer are not detailed in the evidence, analogous methods for 2-methyl-1,3-cyclopentanedione include:

- Cyclization of γ-ketoesters : γ-Ketoesters can undergo cyclization under acidic or basic conditions to form cyclic diketones .

- Aluminum Chloride-Catalyzed Acylation : Acylation of succinic acid derivatives with propanoyl chloride in the presence of AlCl₃ may yield cyclopentanedione derivatives, though regioselectivity depends on substituent positioning .

- Modification of Precursors : For example, 2-methyl-1,3-cyclopentanedione is synthesized via refluxing with o-bromoaniline for 48 hours to form complex intermediates .

Q. How is the molecular structure of this compound characterized?

Structural analysis typically employs:

- X-ray Diffraction (XRD) : Used to determine crystal packing and hydrogen-bonding patterns. For 2-methyl-1,3-cyclopentanedione, studies reveal an enol-dominated structure with O–H···O hydrogen bonds forming molecular chains .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish between keto and enol tautomers, with chemical shifts indicating substituent effects .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 112.13 g/mol for 2-methyl derivatives) and fragmentation patterns .

Q. What reactivity patterns are observed in this compound?

Key reactions include:

- C-Alkylation : Regioselective alkylation at α or γ positions using bases like lithium diisopropylamide (LDA). For 2-methyl derivatives, LDA favors γ-alkylation, while lithium bistrimethylsilylamide (LiHMDS) promotes α-alkylation .

- Michael Additions : Acts as a Michael acceptor in 1,6-additions, enabling syntheses of steroid analogs (e.g., 14-hydroxy steroids) .

- Ketal Formation : Protects diketone functionality using ethylene glycol, facilitating selective transformations .

Advanced Research Questions

Q. How does pressure affect the crystal structure of this compound?

High-pressure XRD studies on 2-methyl-1,3-cyclopentanedione reveal anisotropic compression, with intermolecular O···O hydrogen bonds shortening under pressure. Nonlinear compression behavior suggests structural resilience, though decomposition may occur at extreme pressures . Computational modeling (e.g., DFT) could predict analogous responses for the 4-methyl isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products